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Compound of Interest

Compound Name: GSK1702934A

Cat. No.: B1672358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of

action of GSK1702934A, a potent activator of the Transient Receptor Potential Canonical 6

(TRPC6) ion channel. The information presented herein is synthesized from peer-reviewed

scientific literature and is intended to serve as a valuable resource for researchers in the fields

of pharmacology, ion channel biology, and drug discovery.

Introduction to TRPC6 and GSK1702934A
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays

a crucial role in calcium signaling in various physiological and pathological processes.[1][2] It is

activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) and

phospholipase C (PLC) signaling. Dysregulation of TRPC6 has been implicated in numerous

diseases, including focal segmental glomerulosclerosis, cardiac hypertrophy, and pulmonary

hypertension, making it an attractive therapeutic target.

GSK1702934A is a small molecule activator of TRPC3 and TRPC6 channels.[3][4] It has been

instrumental as a chemical probe to investigate the physiological and pathophysiological roles

of these channels.[5] Understanding the precise binding site and mechanism of action of

GSK1702934A is critical for the development of more selective and potent modulators of

TRPC6.
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The Extracellular Binding Site of GSK1702934A on
TRPC6
Recent studies have elucidated that GSK1702934A directly activates TRPC6 by binding to an

extracellular orthosteric site.[1][6][7] This is a significant finding as it suggests that TRPC6 can

be modulated by extracellularly acting compounds, offering potential advantages for drug

development.

The binding site is a cavity formed by the pore helix (PH) and the S6 transmembrane helix of

the TRPC6 channel.[1][2][7] In silico docking and molecular dynamics simulations, coupled with

mutagenesis studies, have identified key amino acid residues that constitute this binding

pocket.[1][2][7]

Key Interacting Residues:

Pore Helix (PH): E671, E672, K675, W679

S6 Helix: N701, Y704

Mutations of these residues have been shown to significantly decrease the apparent affinity of

GSK1702934A for TRPC6 and attenuate the maximal response to the compound, confirming

their importance in the binding and activation mechanism.[1][2][7]

Quantitative Data: GSK1702934A Activity on Wild-
Type and Mutant TRPC6
The following table summarizes the quantitative data on the potency of GSK1702934A in

activating wild-type and various mutant TRPC6 channels, as determined by whole-cell patch-

clamp electrophysiology.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1672358?utm_src=pdf-body
https://www.benchchem.com/product/b1672358?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8458982/
https://www.benchchem.com/pdf/Application_Note_Monitoring_TRPC3_and_TRPC6_Channel_Activity_with_Trpc3_6_IN_2_Using_a_Fluorescent_Calcium_Imaging_Assay.pdf
https://pubmed.ncbi.nlm.nih.gov/34461094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8458982/
https://www.researchgate.net/publication/354196306_GSK1702934A_and_M085_directly_activate_TRPC6_via_a_mechanism_of_stimulating_the_extracellular_cavity_formed_by_the_pore_helix_and_transmembrane_helix_S6
https://pubmed.ncbi.nlm.nih.gov/34461094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8458982/
https://www.researchgate.net/publication/354196306_GSK1702934A_and_M085_directly_activate_TRPC6_via_a_mechanism_of_stimulating_the_extracellular_cavity_formed_by_the_pore_helix_and_transmembrane_helix_S6
https://pubmed.ncbi.nlm.nih.gov/34461094/
https://www.benchchem.com/product/b1672358?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8458982/
https://www.researchgate.net/publication/354196306_GSK1702934A_and_M085_directly_activate_TRPC6_via_a_mechanism_of_stimulating_the_extracellular_cavity_formed_by_the_pore_helix_and_transmembrane_helix_S6
https://pubmed.ncbi.nlm.nih.gov/34461094/
https://www.benchchem.com/product/b1672358?utm_src=pdf-body
https://www.benchchem.com/product/b1672358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Channel EC50 (μM) Fold Shift vs. WT Reference

Wild-Type mTRPC6 0.78 ± 0.16 - [1]

mE671C 6.63 ± 0.40 8.5 [1]

mE672D 1.80 ± 0.33 2.3 [1]

mK675R 4.76 ± 0.41 6.1 [1]

mN701Q 5.37 ± 0.30 6.9 [1]

mY704W 2.93 ± 0.74 3.8 [1]

Wild-Type hTRPC6 0.44 - [3]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRPC6 activation and a typical

experimental workflow to characterize the binding site of a modulator like GSK1702934A.
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Caption: TRPC6 Signaling Pathway. Max Width: 760px.
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Caption: Experimental Workflow for Binding Site Identification. Max Width: 760px.

Detailed Experimental Protocols
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Site-Directed Mutagenesis
Objective: To introduce point mutations in the TRPC6 gene at the predicted binding site

residues to assess their impact on GSK1702934A-mediated activation.

Materials:

Wild-type TRPC6 expression vector (e.g., pcDNA3.1-hTRPC6)

Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)

Custom-designed mutagenic primers for each target residue

High-fidelity DNA polymerase

DH5α competent E. coli

Plasmid purification kit

Protocol:

Primer Design: Design forward and reverse mutagenic primers (typically 25-45 bases in

length) containing the desired mutation. The mutation should be in the center of the primer

with ~10-15 bases of correct sequence on both sides.

PCR Amplification: Set up the PCR reaction containing the template DNA, mutagenic

primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.

Thermal Cycling: Perform PCR using a thermal cycler with appropriate cycling conditions

(denaturation, annealing, and extension times and temperatures will depend on the

polymerase and primers used). Typically, 12-18 cycles are sufficient.

Digestion of Parental DNA: Digest the parental, non-mutated DNA template by adding a DpnI

restriction enzyme to the PCR product and incubating at 37°C for 1 hour. DpnI specifically

targets methylated and hemimethylated DNA (the parental plasmid) and will not digest the

newly synthesized, unmethylated mutant DNA.

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1672358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasmid Purification and Sequencing: Select colonies, grow overnight cultures, and purify the

plasmid DNA. Verify the desired mutation and the absence of any other mutations by Sanger

sequencing.

Cell Culture and Transfection
Objective: To express wild-type and mutant TRPC6 channels in a mammalian cell line for

functional characterization.

Materials:

HEK293 cells

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Trypsin-EDTA

Transfection reagent (e.g., Lipofectamine 3000)

Wild-type and mutant TRPC6 expression vectors

Protocol:

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Seeding: The day before transfection, seed the cells onto appropriate culture dishes (e.g.,

glass coverslips in a 35 mm dish for electrophysiology) to reach 70-90% confluency on the

day of transfection.

Transfection: On the day of the experiment, transfect the cells with the wild-type or mutant

TRPC6 expression vectors using a suitable transfection reagent according to the

manufacturer's instructions. A co-transfection with a fluorescent reporter plasmid (e.g., GFP)

can be used to identify transfected cells.
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Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein

expression before performing functional assays.

Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the ionic currents through TRPC6 channels in response to

GSK1702934A and to determine the concentration-response relationship.

Materials:

Patch-clamp amplifier and data acquisition system

Micromanipulator

Inverted microscope

Borosilicate glass capillaries for pipette fabrication

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose

(pH 7.4 with NaOH)

Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

GSK1702934A stock solution in DMSO

Protocol:

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-

5 MΩ when filled with the intracellular solution.

Cell Preparation: Place the coverslip with transfected cells in the recording chamber on the

microscope stage and perfuse with the extracellular solution.

Gigaseal Formation: Under visual control, approach a single, transfected cell (identified by

fluorescence if a reporter was used) with the patch pipette and apply gentle suction to form a

high-resistance (>1 GΩ) seal (a "gigaseal") between the pipette tip and the cell membrane.
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Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane

under the pipette tip, establishing the whole-cell configuration. This allows for electrical

access to the entire cell.

Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -60

mV.

Drug Application: Apply GSK1702934A at various concentrations to the cell via the perfusion

system.

Data Acquisition: Record the resulting inward currents. To generate a current-voltage (I-V)

relationship, a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) can be

applied before and during drug application.

Data Analysis: Measure the peak current amplitude at each concentration of GSK1702934A.

Plot the normalized current response against the logarithm of the drug concentration and fit

the data with the Hill equation to determine the EC50 value.

In Silico Molecular Docking and Dynamics
Objective: To predict the binding pose of GSK1702934A within the TRPC6 channel structure

and to assess the stability of the interaction.

Software:

Molecular docking software (e.g., AutoDock, Glide)

Molecular dynamics simulation package (e.g., GROMACS, AMBER, DESMOND)

Molecular visualization software (e.g., PyMOL, VMD)

Protocol:

Protein and Ligand Preparation:

Obtain the 3D structure of TRPC6 (e.g., from the Protein Data Bank). Prepare the protein

structure by removing water molecules, adding hydrogen atoms, and assigning charges.
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Generate a 3D structure of GSK1702934A and optimize its geometry. Assign partial

charges.

Molecular Docking:

Define the binding site on the TRPC6 structure based on prior knowledge or by performing

a blind docking to search the entire protein surface.

Run the docking algorithm to generate a series of possible binding poses of

GSK1702934A in the defined binding site.

Score and rank the poses based on the predicted binding affinity.

Molecular Dynamics (MD) Simulation:

Select the most plausible binding pose from the docking results.

Embed the protein-ligand complex in a lipid bilayer solvated with water and ions to mimic

the cellular environment.

Perform an energy minimization of the system to remove steric clashes.

Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under

constant pressure and temperature (NPT ensemble).

Run a production MD simulation for a sufficient length of time (e.g., hundreds of

nanoseconds) to observe the dynamics of the protein-ligand interaction.

Analysis:

Analyze the MD trajectory to assess the stability of the binding pose, identify key protein-

ligand interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate the

binding free energy.

Conclusion
The identification of the extracellular binding site of GSK1702934A on TRPC6, formed by the

pore helix and S6 transmembrane helix, represents a significant advancement in our
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understanding of TRPC channel pharmacology. The detailed methodologies provided in this

guide offer a framework for researchers to further investigate the structure-function

relationships of TRPC6 and to design novel modulators with improved therapeutic potential.

The convergence of computational and experimental approaches is crucial for validating

binding sites and elucidating the molecular mechanisms of ion channel modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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